Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a trifluoromethyl group at position 4 and a morpholine substituent at position 2 of the pyrimidine ring. Its synthesis likely involves nucleophilic substitution at position 2 with morpholine and subsequent functionalization at position 4, analogous to methods described for related pyrimidine esters .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-2-21-10(19)8-7-16-11(17-9(8)12(13,14)15)18-3-5-20-6-4-18/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSJSUSICBTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds often target proteins involved in neuroinflammation and neurodegeneration.
Mode of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways are crucial in the development and progression of neurodegenerative diseases.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3.
Biological Activity
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound characterized by its unique structural features, which include a morpholine group, a trifluoromethyl group, and a carboxylate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Morpholine Group | Enhances solubility and bioavailability |
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
| Carboxylate Moiety | Facilitates interactions with biological targets |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, while the morpholine moiety contributes to its solubility profile, facilitating cellular uptake. The carboxylic acid functionality can participate in hydrogen bonding, further stabilizing interactions with target biomolecules.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives achieved IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table: Comparison of IC50 Values
| Compound | IC50 (μM) in MCF-7 Cells | IC50 (μM) in MDA-MB-231 Cells |
|---|---|---|
| Ethyl 2-morpholin-4-yl... | 0.87 | 1.75 |
| 5-Fluorouracil | 17.02 | 11.73 |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been implicated in enzyme inhibition studies. Research indicates that similar compounds can effectively inhibit key enzymes involved in metabolic pathways, thereby altering disease mechanisms . This inhibition can lead to significant therapeutic effects, particularly in conditions like cancer and metabolic disorders.
Case Studies and Applications
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders due to its enhanced bioactivity from the trifluoromethyl group .
- Agricultural Chemistry : It is utilized in formulating agrochemicals, providing effective pest control solutions and enhancing agricultural productivity .
- Material Science : Research is ongoing into its potential applications in developing advanced materials, particularly for coatings and polymers .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural features and physical properties of the target compound with similar pyrimidine-5-carboxylate derivatives:
Key Observations :
- Morpholine vs. Phenyl/Amino Groups: The morpholine substituent (electron-rich, polar) at position 2 enhances aqueous solubility compared to hydrophobic phenyl or basic amino groups, making the target compound more suitable for oral bioavailability .
- Trifluoromethyl at Position 4 : This group is conserved across analogs for its electron-withdrawing effects, which stabilize the pyrimidine ring and enhance interactions with hydrophobic protein pockets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate?
- The compound is synthesized via multi-step reactions involving pyrimidine ring functionalization. For example, hydrolysis of ethyl esters (e.g., ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate) using aqueous base or acid yields carboxylic acid derivatives, which can be further modified . Intermediate steps may involve nucleophilic substitution to introduce morpholin-4-yl groups at the 2-position. Patent applications describe similar strategies using trifluoromethylpyrimidine precursors and cross-coupling reactions .
Q. How is the purity and structural integrity of this compound verified?
- Purity is assessed via HPLC (e.g., retention time analysis under conditions like SMD-TFA05) and LCMS (e.g., m/z 366 [M+H]+ for related derivatives) . Structural confirmation employs , , and crystallography. Single-crystal X-ray diffraction using software like SHELXL refines bond lengths/angles and validates stereochemistry .
Advanced Research Questions
Q. How can computational methods like QSAR predict the biological activity of this compound?
- Quantitative Structure-Activity Relationship (QSAR) models, such as those using Support Vector Machines (SVM), correlate molecular descriptors (e.g., log P, electronic parameters) with biological endpoints. For analogous pyrimidine carboxylates, SVM models have predicted inhibitory activity against transcription factors like AP-1 and NF-κB, guiding lead optimization .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges include disorder in puckered rings (common in pyrimidines) and hydrogen-bonding ambiguities. Using SHELX software (e.g., SHELXL for small-molecule refinement), researchers apply graph-set analysis to classify hydrogen-bonding patterns and define ring puckering coordinates (e.g., Cremer-Pople parameters) . High-resolution data (>1.0 Å) and twinning corrections improve accuracy.
Q. How do substituent variations (e.g., morpholin-4-yl vs. hydroxy groups) affect the compound’s reactivity?
- Substituents influence electronic and steric properties. For instance, replacing hydroxy groups with morpholin-4-yl enhances solubility and modulates hydrogen-bonding potential. Comparative studies of analogs like Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 154934-97-1) reveal differences in hydrolysis rates and crystallinity .
Q. What analytical methods resolve contradictions in spectroscopic data during characterization?
- Discrepancies in NMR or mass spectra (e.g., unexpected splitting or m/z values) are resolved by:
- Reaction tracing : Verifying intermediates (e.g., ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS 720-01-4) via stepwise LCMS monitoring .
- Isotopic labeling : Confirming molecular fragmentation patterns.
- Dynamic NMR : Resolving conformational exchange in morpholin-4-yl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
